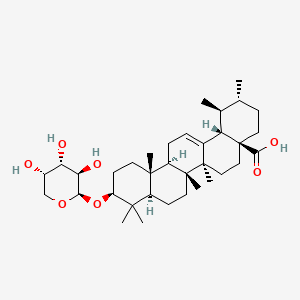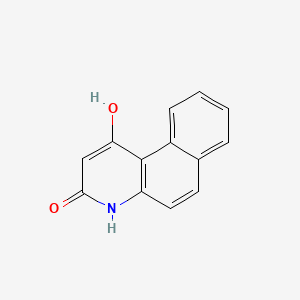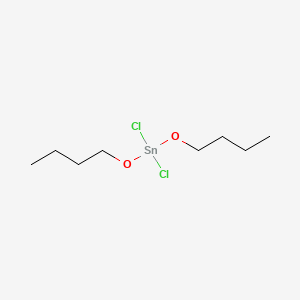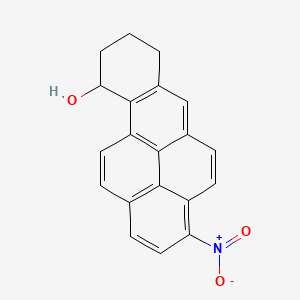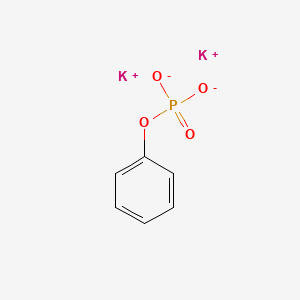
2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)-: is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Metal-Catalyzed Conversion: A selective and atom-economic method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles using a stable manganese complex.
Industrial Production Methods: Industrial production methods for 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- typically involve large-scale synthesis using the Paal-Knorr method due to its operational simplicity and high yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored for its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry:
- Utilized in the production of polymers and materials with specific electronic properties.
作用机制
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
2H-Pyran, 3,4-dihydro-: Similar in structure but contains an oxygen atom instead of nitrogen.
5-Phenyl-3,4-dihydro-2H-pyrrole: Similar structure with a phenyl group at the 5-position.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a phenylbutyl group.
Uniqueness:
- The presence of the 5-(4-phenylbutyl) substituent in 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
CAS 编号 |
118282-76-1 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
5-(4-phenylbutyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-3,7-8H,4-6,9-12H2 |
InChI 键 |
RUPJZJJLPQNYCK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)CCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
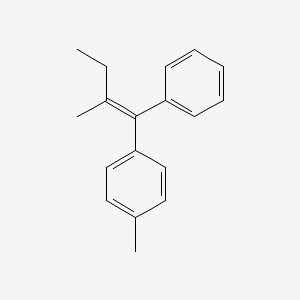
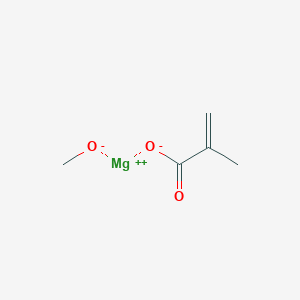
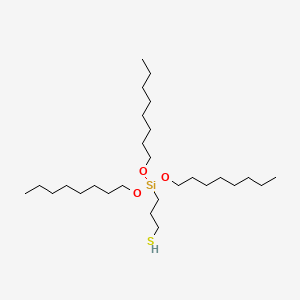
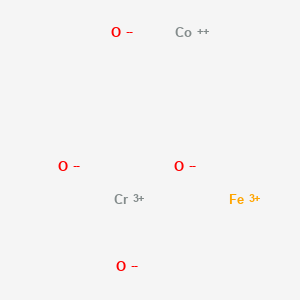
![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
